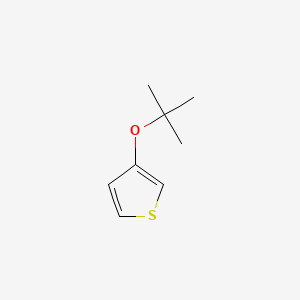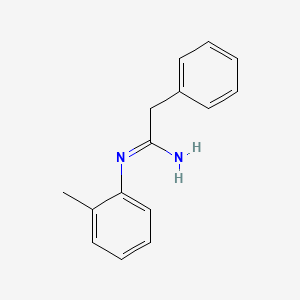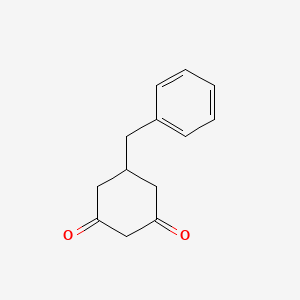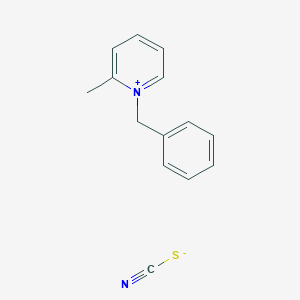
1-Benzyl-2-methylpyridin-1-ium thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2-methylpyridin-1-ium thiocyanate is a chemical compound that belongs to the class of organic thiocyanates It is characterized by the presence of a benzyl group attached to a methylpyridinium ion, with a thiocyanate anion
Métodos De Preparación
The synthesis of 1-Benzyl-2-methylpyridin-1-ium thiocyanate typically involves the reaction of 1-benzyl-2-methylpyridinium chloride with a thiocyanate salt, such as potassium thiocyanate or sodium thiocyanate, in an appropriate solvent. The reaction is usually carried out under mild conditions, and the product is isolated through crystallization or other purification techniques .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Benzyl-2-methylpyridin-1-ium thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or other sulfur-containing compounds.
Substitution: The thiocyanate group can be substituted by other nucleophiles, such as halides or amines, under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides or amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Benzyl-2-methylpyridin-1-ium thiocyanate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mecanismo De Acción
The mechanism of action of 1-Benzyl-2-methylpyridin-1-ium thiocyanate involves its interaction with various molecular targets. The thiocyanate group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to the inhibition of certain enzymes or the disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes with metals and other molecules is a key aspect of its activity .
Comparación Con Compuestos Similares
1-Benzyl-2-methylpyridin-1-ium thiocyanate can be compared with other thiocyanate-containing compounds, such as:
Potassium thiocyanate: A simple salt used in various chemical reactions.
Sodium thiocyanate: Another common thiocyanate salt with similar applications.
Mercury(II) thiocyanate: Known for its use in pyrotechnics but with different chemical properties.
Propiedades
Número CAS |
51081-39-1 |
|---|---|
Fórmula molecular |
C14H14N2S |
Peso molecular |
242.34 g/mol |
Nombre IUPAC |
1-benzyl-2-methylpyridin-1-ium;thiocyanate |
InChI |
InChI=1S/C13H14N.CHNS/c1-12-7-5-6-10-14(12)11-13-8-3-2-4-9-13;2-1-3/h2-10H,11H2,1H3;3H/q+1;/p-1 |
Clave InChI |
ZIGDHGVVJPSUQD-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=CC=[N+]1CC2=CC=CC=C2.C(#N)[S-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B14671870.png)
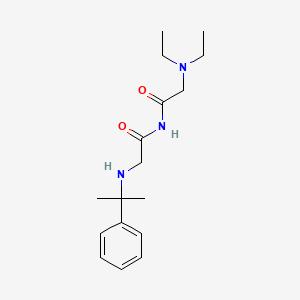
![2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B14671879.png)

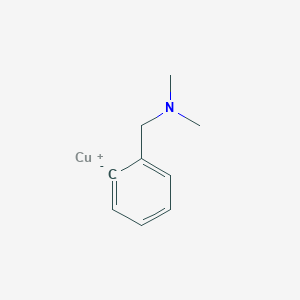
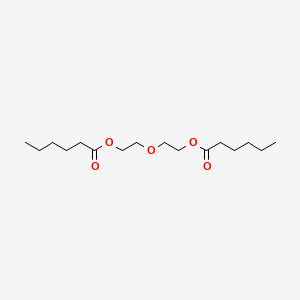
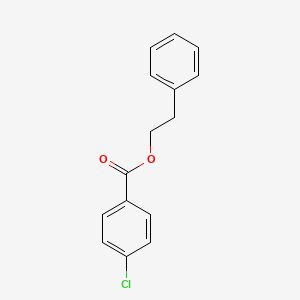
![2-[([1,1'-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14671908.png)



